molecular formula C14H13ClN4OS B10964201 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10964201
M. Wt: 320.8 g/mol
InChI Key: DNIZZUCLUQZYPR-UHFFFAOYSA-N
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Description

4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrazole ring, and various functional groups such as a cyano group, a chloro group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions.

    Formation of the pyrazole ring: This can be done through condensation reactions involving hydrazines and 1,3-diketones.

    Chlorination and carboxamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano group.

    Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may yield derivatives with different substituents in place of the chloro group.

Scientific Research Applications

4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound is used as a tool to probe biological pathways and to study the mechanisms of action of related compounds.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the targets and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13ClN4OS

Molecular Weight

320.8 g/mol

IUPAC Name

4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H13ClN4OS/c1-19-7-10(15)12(18-19)13(20)17-14-9(6-16)8-4-2-3-5-11(8)21-14/h7H,2-5H2,1H3,(H,17,20)

InChI Key

DNIZZUCLUQZYPR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Cl

Origin of Product

United States

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